molecular formula C16H17N3O2 B12598947 6-(Benzyloxy)-4-ethoxy-5-methylpyrrolo[2,1-f][1,2,4]triazine CAS No. 649736-46-9

6-(Benzyloxy)-4-ethoxy-5-methylpyrrolo[2,1-f][1,2,4]triazine

Cat. No.: B12598947
CAS No.: 649736-46-9
M. Wt: 283.32 g/mol
InChI Key: HRFCNVRTAMIDIB-UHFFFAOYSA-N
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Description

6-(Benzyloxy)-4-ethoxy-5-methylpyrrolo[2,1-f][1,2,4]triazine is a heterocyclic compound that belongs to the class of pyrrolo[2,1-f][1,2,4]triazines These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Benzyloxy)-4-ethoxy-5-methylpyrrolo[2,1-f][1,2,4]triazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-ethoxy-5-methylpyrrole with a benzyloxy-substituted triazine derivative. The reaction is usually carried out in the presence of a strong acid catalyst, such as trifluoromethanesulfonic acid, under reflux conditions .

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using microwave irradiation to reduce reaction times and improve yields. The use of solid acid catalysts, such as sulfonate resin, can further enhance the efficiency of the process . This method not only increases the overall yield but also minimizes the environmental impact by reducing the need for excessive solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

6-(Benzyloxy)-4-ethoxy-5-methylpyrrolo[2,1-f][1,2,4]triazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(Benzyloxy)-4-ethoxy-5-methylpyrrolo[2,1-f][1,2,4]triazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antiviral, and antibacterial properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-(Benzyloxy)-4-ethoxy-5-methylpyrrolo[2,1-f][1,2,4]triazine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group enhances its binding affinity to these targets, while the ethoxy and methyl groups contribute to its overall stability and solubility. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Benzyloxy)-4-ethoxy-5-methylpyrrolo[2,1-f][1,2,4]triazine is unique due to its combination of functional groups, which provides a balance of chemical reactivity, stability, and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

649736-46-9

Molecular Formula

C16H17N3O2

Molecular Weight

283.32 g/mol

IUPAC Name

4-ethoxy-5-methyl-6-phenylmethoxypyrrolo[2,1-f][1,2,4]triazine

InChI

InChI=1S/C16H17N3O2/c1-3-20-16-15-12(2)14(9-19(15)18-11-17-16)21-10-13-7-5-4-6-8-13/h4-9,11H,3,10H2,1-2H3

InChI Key

HRFCNVRTAMIDIB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC=NN2C1=C(C(=C2)OCC3=CC=CC=C3)C

Origin of Product

United States

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